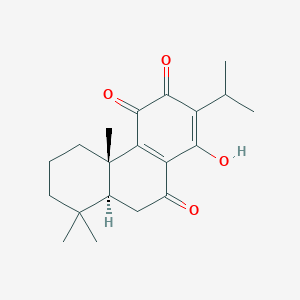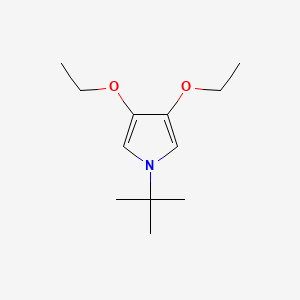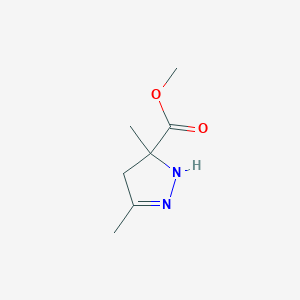
4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a diphenylphosphorothioyl ethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde typically involves the reaction of 4-formylbenzenethiol with 2-(diphenylphosphorothioyl)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid.
Reduction: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The diphenylphosphorothioyl group can interact with thiol groups in proteins, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid
- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol
- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzylamine
Uniqueness
4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a diphenylphosphorothioyl ethylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
919992-21-5 |
|---|---|
Molekularformel |
C21H19OPS2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-(2-diphenylphosphinothioylethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C21H19OPS2/c22-17-18-11-13-21(14-12-18)25-16-15-23(24,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,17H,15-16H2 |
InChI-Schlüssel |
QPTVIGBSPURLRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)







